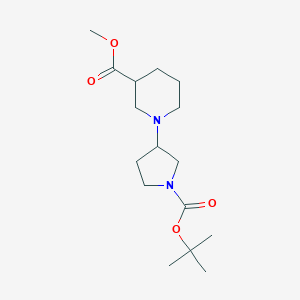

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

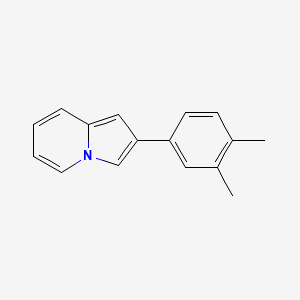

“Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1824267-04-0 and Linear Formula: C16H28N2O4 . The compound appears as a yellow to brown sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name of the compound is “methyl 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylate” and its InChI Code is "1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3" . The molecular weight of the compound is 312.41 .Physical And Chemical Properties Analysis

The compound is a yellow to brown sticky oil to semi-solid . It is stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis of Marine Alkaloid Analogs

Researchers have synthesized derivatives of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate, which are analogs of the bis-indole alkaloid topsentin. This research has significance in exploring anticancer properties, as some derivatives showed moderate activity against specific human tumor cell lines, such as lung cancer and CNS sub-panels (Carbone et al., 2013).

Development of Folic Acid Analogs

A study synthesized compounds related to Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate, aiming to create analogs of folic acid. These compounds were evaluated for their ability to interact with key enzymes in folate-mediated metabolism and their potential in inhibiting the growth of cultured tumor cells (Rosowsky et al., 1994).

Asymmetric Synthesis Applications

In pharmaceutical research, the asymmetric synthesis of derivatives of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate has been explored. One study focused on creating a key intermediate for the synthesis of a potent protein kinase inhibitor, demonstrating potential industrial applications due to the mild conditions and high yields achieved (Hao et al., 2011).

Radiopharmaceutical Development

Research into mixed ligand complexes involving Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate derivatives has been conducted for potential use in radiopharmaceuticals. This includes the development of compounds that can be labeled with bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).

Pharmaceutical Analysis

In the realm of pharmaceutical analysis, methods have been developed for the determination of novel compounds related to Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate in biological samples. This includes the development of sensitive assays for potential antipsychotic agents (Chavez-Eng et al., 1997).

Catalysis in Organic Synthesis

The compound and its derivatives have been utilized in various catalytic processes in organic synthesis. For instance, one study explored a palladium catalyst based on a derivative for the alkoxycarbonylation of alkenes, demonstrating its potential to improve the range of feedstocks in industrial processes (Dong et al., 2017).

Biocatalytic Cascade Reactions

In the field of biocatalysis, Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate derivatives have been used in one-pot cascade reactions to synthesize chiral mono- and disubstituted piperidines and pyrrolidines. This approach highlights the use of biocatalysts like carboxylic acid reductase, ω-transaminase, and imine reductase for synthesizing enantiomerically pure chiral compounds (France et al., 2016).

Safety and Hazards

properties

IUPAC Name |

methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFJOPCIMCWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)

![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)

![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)

![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2709345.png)

![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)